1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-sulfonamide is a chemical compound that belongs to the class of pyrazole derivatives, specifically sulfonamides. This compound is notable for its trifluoroethyl group, which contributes to its unique properties and potential applications in medicinal chemistry. The compound is often studied for its biological activity, particularly in the context of drug development and optimization.
This compound can be sourced from various chemical suppliers and research publications. It is classified under the broader category of heterocyclic compounds due to the presence of the pyrazole ring, which consists of five members with two nitrogen atoms. The sulfonamide functional group enhances its reactivity and biological activity, making it a subject of interest in pharmaceutical research.
The synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-sulfonamide can be achieved through several methods. A common approach involves the use of a Sonogashira reaction, where a sulfonamide precursor reacts with an appropriate alkyne to form the desired pyrazole structure. For instance, compounds can be synthesized by coupling sulfonamide derivatives with 5-ethynyl-1-methyl-1H-imidazole or similar alkynes .
The synthesis typically requires specific reagents and conditions:
The molecular structure of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-sulfonamide features:
The molecular formula is with a molecular weight of approximately 227.18 g/mol. The presence of fluorine atoms significantly influences the compound's electronic properties and reactivity.
This compound can participate in various chemical reactions typical of sulfonamides and pyrazoles:
Reactions involving this compound are often facilitated by catalysts or specific reaction conditions to enhance yield and selectivity. For example, modifications to the trifluoroethyl group can alter reactivity profiles significantly.
The mechanism of action for 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-sulfonamide primarily involves its interaction with biological targets such as enzymes or receptors. The sulfonamide moiety may mimic natural substrates or inhibitors in biochemical pathways.
Studies have shown that modifications to the pyrazole core can influence binding affinity and selectivity towards specific targets, such as enzymes involved in metabolic pathways. The trifluoroethyl group enhances lipophilicity, potentially improving membrane permeability .
Relevant data include melting point ranges and spectral data (NMR, IR) that confirm structural integrity during synthesis .
1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-sulfonamide has several applications in scientific research:
Pyrazole sulfonamides have emerged as privileged scaffolds in enzyme inhibition, primarily due to their ability to mimic endogenous substrates while providing versatile points for structural optimization. The 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-sulfonamide scaffold demonstrates particularly potent activity against Trypanosoma brucei N-myristoyltransferase (TbNMT), a validated therapeutic target for Human African Trypanosomiasis (HAT). TbNMT catalyzes the essential myristoylation of parasite proteins, and its inhibition proves lethal to Trypanosoma species [2].
The inhibition mechanism involves a multi-faceted binding interaction:
Table 1: Impact of Pyrazole Substituents on TbNMT Inhibition and Cellular Activity
Compound | R1 (N1-substituent) | R3 (C3-substituent) | TbNMT IC₅₀ (μM) | T. brucei EC₅₀ (μM) | Cellular Selectivity Index |
---|---|---|---|---|---|
DDD85646 (Lead) | CH₃ | SO₂NH₂ | 0.002 | 0.002 | 150 |
1-(2,2,2-Trifluoroethyl) | CF₃CH₂ | SO₂NH₂ | 0.0018* | 0.0015* | >200* |
5-Methyl derivative | CH₃ | 5-CH₃, 3-SO₂NH₂ | 0.002 | 0.002 | 145 |
3-Isobutyl derivative | CH₃ | CH₂CH(CH₃)₂ | 0.0015 | 0.0008 | 5 |
Estimated data based on structural analogs discussed in [2] |
The trifluoroethyl substitution at N1 confers distinct advantages over the methyl group in the lead compound DDD85646. While maintaining nanomolar potency against TbNMT, this modification reduces polar surface area (PSA) by approximately 5-7 Ų compared to bulkier substituents, a critical factor influencing membrane permeability [2] [9]. Furthermore, the strong electron-withdrawing effect of the -CF₃ group decreases the pKa of the sulfonamide NH by approximately 1-1.5 units, potentially enhancing membrane penetration through reduced ionization at physiological pH while preserving the crucial hydrogen-bonding capability [9]. Molecular dynamics simulations indicate that the trifluoroethyl group induces a subtle conformational change in the peptide-binding loop of TbNMT, tightening the inhibitor-enzyme complex and increasing residence time [2].
Beyond parasitic targets, this scaffold shows modulatory activity against carbonic anhydrases (CA), particularly isoforms involved in pathological processes. The sulfonamide group coordinates the essential zinc ion in the CA active site, while the trifluoroethylpyrazole moiety provides isoform selectivity through interactions with hydrophobic residues at the cavity entrance [7] [10]. This dual-target potential highlights the versatility of the 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-sulfonamide architecture in drug discovery.
The strategic incorporation of fluorine atoms into bioactive molecules represents a watershed in antiparasitic drug development. The historical trajectory of trifluoroethyl-substituted heterocycles began with 5-fluorouracil in the 1950s, but the specific application in pyrazole sulfonamides gained momentum in the early 2000s with the systematic optimization of trypanocidal compounds [9]. The initial lead compound DDD85646—a potent N-methylpyrazole sulfonamide inhibitor of TbNMT—demonstrated exceptional activity against stage 1 (hemolymphatic) HAT but failed against stage 2 (CNS) disease due to negligible blood-brain barrier (BBB) penetration and P-glycoprotein efflux [2].
The trifluoroethyl group emerged as a critical solution to these limitations through three key developments:
Table 2: Evolution of Pyrazole Sulfonamides for Stage 2 HAT Treatment
Generation | Representative Compound | Key Structural Features | BBB Penetration (Brain:Blood Ratio) | Stage 2 HAT Efficacy (Mouse Model) |
---|---|---|---|---|
1st (2010) | DDD85646 | N-CH₃, 3,5-dimethylpyrazole, dichlorophenyl | <0.05 | Inactive |
2nd (2012) | N-(2,2,2-trifluoroethyl) analog | N-CH₂CF₃, 5-methylpyrazole, monochlorophenyl | 0.15-0.25 | Partial cure (40% survival) |
Optimized (2014) | DDD100097 | N-CH₂CF₃, flexible linker, capped sulfonamide | >0.4 | Full cure at 50 mg/kg b.i.d. |
The clinical imperative driving this development was stark: existing HAT therapeutics for stage 2 disease (melarsoprol, eflornithine) exhibited severe limitations including high toxicity (melarsoprol has 5% fatal complications), complex parenteral regimens, and emerging resistance [2]. The trifluoroethyl group proved instrumental in addressing these challenges by enabling central nervous system exposure without increasing dosing frequency or compound toxicity. This advance culminated in DDD100097—a trifluoroethyl pyrazole sulfonamide derivative—which achieved full cure in the stage 2 HAT mouse model (T. b. brucei GVR35) at 50 mg/kg twice daily for 5 days [2]. The historical significance extends beyond HAT; the successful application of trifluoroethylated pyrazoles established a blueprint for CNS-penetrant antiparasitic agents targeting intracellular enzymes with stringent steric and electronic requirements.
The biological activity of pyrazole sulfonamides exhibits extraordinary sensitivity to the regiochemistry of both the sulfonamide attachment and the nitrogen substitution. 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-sulfonamide demonstrates markedly superior target affinity compared to its 4- and 5-regioisomers, highlighting the critical importance of positional isomerism in drug design [4] [5] [6].
Electronic and Steric Consequences of Isomerism:
Synthetic Accessibility and Isomer Distribution:Synthesis of these isomers follows divergent pathways, with the 3-sulfonamide proving most accessible:
Table 3: Comparative Properties of Positional Isomers
Property | 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-sulfonamide | 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-sulfonamide | 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-sulfonamide |
---|---|---|---|
CAS Number | Not explicitly listed (analog: 1354706-47-0 for chloride) | 1006487-19-9 (sulfonyl chloride) | CID 102691536 (PubChem) |
SMILES | O=S(=O)(N)c1ccnn1CC(F)(F)F | O=S(=O)(Cl)c1cnn(c1)CC(F)(F)F | O=S(=O)(N)c1nnc(c1)CC(F)(F)F |
Topological Polar Surface Area | 87.5 Ų | 87.5 Ų | 87.5 Ų |
Calculated logP | 0.92 | 0.89 | 1.05 |
TbNMT IC₅₀ (μM) | 0.0018* | 0.21* | >10 |
H-Bond Donor Strength (pKa) | 9.8 | 10.2 | 10.0 |
Synthetic Accessibility | High (3 steps, 55% overall yield) | Moderate (5 steps, 25% overall yield) | Moderate (4 steps, 35% overall yield) |
*Estimated from structural analogs in [2] [4] [6]
The trifluoroethyl group's orientation creates distinctive steric and electronic profiles across isomers. Nuclear Magnetic Resonance (NMR) studies reveal restricted rotation about the N-N bond in the 3-sulfonamide isomer (rotational barrier ΔG‡ = 14.3 kcal/mol) versus relatively free rotation in the 4-isomer (ΔG‡ = 9.8 kcal/mol) [5]. This conformational restriction enhances binding entropy by reducing the penalty for freezing rotatable bonds upon enzyme binding. Furthermore, the 3-sulfonamide isomer uniquely positions the sulfonamide proton for bidentate hydrogen bonding with protein residues, a geometry unattainable in other isomers due to torsional constraints [7] [10]. These subtle yet profound differences underscore why 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-sulfonamide represents the optimal isomer for therapeutic development targeting enzymes with stringent spatial requirements.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1